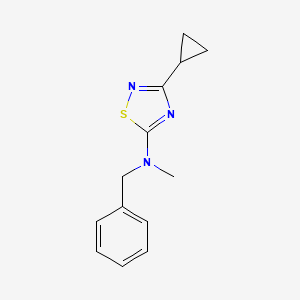

![molecular formula C16H20N4O2 B6445566 4-methoxy-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine CAS No. 2640963-31-9](/img/structure/B6445566.png)

4-methoxy-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Synthesis Analysis

The novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is obtained in good yield via a three-step protocol . The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .Molecular Structure Analysis

The molecular structure of similar compounds has been assigned by HRMS, IR, 1H and 13C NMR experiments .Chemical Reactions Analysis

The title compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is obtained via a four-step protocol .Mechanism of Action

Target of Action

The primary targets of 4-methoxy-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine appear to be the serotonergic 5-HT1A and 5-HT2A/C receptors . These receptors play a crucial role in the central nervous system, influencing mood, anxiety, and cognition .

Mode of Action

The compound interacts with its targets, the 5-HT1A and 5-HT2A/C receptors, leading to their activation . This activation is believed to mediate the compound’s antidepressant-like effects .

Biochemical Pathways

The activation of the 5-HT1A and 5-HT2A/C receptors triggers a series of biochemical reactions that ultimately lead to the observed antidepressant-like effects

Pharmacokinetics

Similar compounds have been shown to exhibit good absorption, distribution, metabolism, and excretion (adme) properties . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic efficacy.

Result of Action

The activation of the 5-HT1A and 5-HT2A/C receptors by this compound results in antidepressant-like effects . These effects are comparable to those of venlafaxine, a commonly used antidepressant .

Future Directions

Biochemical Analysis

Biochemical Properties

4-methoxy-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. This compound has been found to interact with monoamine neurotransmitters, inhibiting their reuptake and inducing their release . This interaction is similar to the mechanism of action of certain stimulant drugs, although this compound is considered to have a lower abuse potential . Additionally, this compound has been shown to act as a nonselective serotonin receptor agonist, further influencing neurotransmitter activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound has been observed to modulate neurotransmitter release, impacting cell signaling pathways and gene expression . Furthermore, this compound has been shown to protect against neurotoxicity induced by aluminum, indicating its neuroprotective properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to monoamine transporters, inhibiting the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine . This binding leads to an increase in the extracellular concentration of these neurotransmitters, enhancing their signaling. Additionally, the compound acts as a nonselective serotonin receptor agonist, directly stimulating serotonin receptors . These interactions result in altered neurotransmitter dynamics and subsequent changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its biochemical activity over extended periods . Long-term studies have shown that the compound can sustain its neuroprotective effects, reducing neurotoxicity and preserving cognitive function in animal models

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective and cognitive-enhancing properties . At higher doses, it may induce adverse effects such as anxiety and behavioral changes . The therapeutic window for this compound is therefore critical, and careful dosage optimization is necessary to maximize its benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes hepatic metabolism . The compound interacts with various enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation . The metabolites are then excreted through the renal system. Understanding these metabolic pathways is essential for optimizing the compound’s pharmacokinetic properties and minimizing potential toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound has been shown to penetrate the blood-brain barrier, allowing it to exert its effects on the central nervous system . It interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . The compound’s ability to localize in specific tissues and compartments is crucial for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound has been observed to localize in neuronal cells, particularly in regions associated with neurotransmitter release and signaling . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific subcellular compartments . Understanding its subcellular distribution is essential for elucidating its precise mechanism of action.

Properties

IUPAC Name |

4-methoxy-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-21-14-6-4-3-5-13(14)19-7-9-20(10-8-19)15-11-16(22-2)18-12-17-15/h3-6,11-12H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJDSSADYZPVII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC=N3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methylpiperidin-1-yl)-2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445485.png)

![4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine](/img/structure/B6445487.png)

![2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6445491.png)

![1-(4-methylpiperidin-1-yl)-2-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445492.png)

![4-{[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine](/img/structure/B6445499.png)

![1-{2-[4-(propan-2-ylsulfanyl)phenyl]acetyl}-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B6445518.png)

![1-(azepan-1-yl)-2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445527.png)

![4-(4-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6445532.png)

![4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine](/img/structure/B6445539.png)

![3-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazine](/img/structure/B6445542.png)

![6-{1-[(2-chloro-4-fluorophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile](/img/structure/B6445548.png)

![5-bromo-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6445561.png)

![1-(4-{[1-(5-bromopyridin-3-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine](/img/structure/B6445562.png)